REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[CH3:11][NH2:12].O1CCCC1>O1CCCC1.O>[CH3:11][NH:12][S:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
602 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
methylamine tetrahydrofuran
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CN.O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes on an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with an aqueous solution of saturated sodium bicarbonate and saturated sodium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration through silica gel
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C=1SC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 608 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |